![molecular formula C13H13NO3 B1603119 Ethyl 5-(p-tolyl)isoxazole-3-carboxylate CAS No. 88958-15-0](/img/structure/B1603119.png)
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate involves a palladium hydrogenation process . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . A solution of NaOH was added to a mixture of propargyl benzoate, ethyl nitroacetate, water, and ethanol, and the mixture was vigorously stirred in a sealed tube at 60 °C for 16 hours .Molecular Structure Analysis
The molecule has two reducible sites, namely the benzylic-like position and the isoxazole N–O bond . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum proved that it was formed as a Z isomer with complete diastereoselectivity .Chemical Reactions Analysis
The palladium hydrogenation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate results in a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Scientific Research Applications
Analytical Chemistry
In analytical chemistry, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate can be employed as a standard or reference compound. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods.
Each of these applications demonstrates the compound’s versatility and importance across different fields of scientific research. Its role as an intermediate in organic synthesis and its presence in pharmaceuticals highlight its significance in advancing both chemistry and medicine. In material science, its contribution to OLED technology points to its potential in enhancing electronic devices. As a precursor in agrochemicals, it aids in improving agricultural productivity, while its use in catalyst design and analytical chemistry underscores its utility in industrial and laboratory settings. The ongoing research and development in these areas continue to reveal new possibilities and applications for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate .
properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIUEGYFYXHZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629705 | |
Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88958-15-0 | |
Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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